Biotin-PEG6-NH-Boc

Solubility PROTAC Linker Bioconjugation

PROTAC researchers needing site-specific biotin labeling face side reactions with free-amine PEGs. Biotin-PEG6-NH-Boc solves this via its Boc-protected amine, enabling orthogonal stepwise conjugation without cross-reactivity. • Orthogonal protection: Boc prevents premature amine reactions during E3 ligase/target ligand coupling; deprotection yields pure, site-specifically biotinylated PROTACs. • PEG6 spacer: Balances aqueous solubility with minimal steric hindrance, enabling reliable HTS-compatible DMSO/buffer stock solutions. • ≥98% purity ensures reproducible conjugation efficiency across batch syntheses.

Molecular Formula C29H54N4O10S
Molecular Weight 650.8 g/mol
Cat. No. B8133602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG6-NH-Boc
Molecular FormulaC29H54N4O10S
Molecular Weight650.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C29H54N4O10S/c1-29(2,3)43-28(36)31-9-11-38-13-15-40-17-19-42-21-20-41-18-16-39-14-12-37-10-8-30-25(34)7-5-4-6-24-26-23(22-44-24)32-27(35)33-26/h23-24,26H,4-22H2,1-3H3,(H,30,34)(H,31,36)(H2,32,33,35)/t23-,24-,26-/m0/s1
InChIKeyGPAHMWALUHQIRB-GNKBHMEESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG6-NH-Boc Overview


Biotin-PEG6-NH-Boc (CAS 1292268-20-2) is a heterobifunctional polyethylene glycol (PEG) derivative containing a biotin moiety and a Boc-protected amine group separated by a six-unit PEG spacer [1]. As a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, it facilitates the conjugation of biotin to target molecules, enabling subsequent detection, purification, or recruitment via the high-affinity biotin-(strept)avidin interaction (Kd ~10⁻¹⁵ M) [2]. The compound is characterized by a molecular weight of approximately 650.8 Da and a molecular formula of C₂₉H₅₄N₄O₁₀S [3].

Biotin-PEG6-NH-Boc Critical Dependencies


Generic substitution among biotin-PEG derivatives is scientifically unsound due to the compound's functional dependence on three interdependent variables: the PEG spacer length (n=6), the terminal Boc protecting group, and the biotin moiety. Altering the PEG length (e.g., to n=2 or n=12) directly impacts aqueous solubility, molecular flexibility, and the spatial accessibility of the biotin binding pocket . Substituting the Boc group with a free amine (e.g., Biotin-PEG6-amine) eliminates the orthogonal protection strategy required for stepwise conjugation in complex PROTAC or bioconjugate synthesis, leading to unwanted side reactions and reduced product yield [1]. Therefore, direct replacement without re-optimization of the entire workflow is not a viable procurement strategy.

Biotin-PEG6-NH-Boc Differentiation & Selection


PEG Spacer Length and Solubility Balance

Biotin-PEG6-NH-Boc exhibits an optimal PEG chain length (six ethylene glycol units) that balances aqueous solubility and molecular flexibility. A PEG6 spacer provides significantly higher water solubility than a shorter PEG2 spacer while avoiding the increased viscosity and potential for aggregation observed with longer PEG12 linkers in concentrated stock solutions . This is a class-level inference based on the well-documented physicochemical properties of PEG chains in aqueous solutions, where solubility increases with chain length up to a point before viscosity and molecular crowding effects become detrimental [1].

Solubility PROTAC Linker Bioconjugation

Orthogonal Conjugation via Boc Protection

The Boc (tert-butyloxycarbonyl) group on Biotin-PEG6-NH-Boc serves as an orthogonal protecting group, preventing the primary amine from reacting with electrophiles (e.g., NHS esters, isothiocyanates) during biotinylation steps. This is in direct contrast to Biotin-PEG6-amine, which lacks this protection and would lead to competing side reactions and lower yield of the desired monoconjugate [1]. The Boc group can be quantitatively removed under mild acidic conditions (e.g., 50% TFA in DCM) to liberate the reactive amine for subsequent conjugation [2].

Orthogonal Protection PROTAC Synthesis Bioconjugation

Shelf-Life Stability and Storage

Biotin-PEG6-NH-Boc demonstrates defined stability parameters under recommended storage conditions. As a powder, the compound is stable for up to 2 years when stored at -20°C. When dissolved in DMSO, stability is reduced to 2 weeks at 4°C or 6 months at -80°C . This information, derived from vendor technical datasheets, provides quantitative guidance for inventory management and experimental planning, ensuring compound integrity.

Stability Storage PROTAC Linker

Biotin-PEG6-NH-Boc Applications


PROTAC Orthogonal Biotinylation

In the multi-step synthesis of PROTACs, Biotin-PEG6-NH-Boc allows for the installation of a biotin handle via the free amine after Boc deprotection, without interfering with the conjugation of the E3 ligase ligand or the target protein ligand. This orthogonal protection strategy, enabled by the Boc group, is essential for achieving high-purity, site-specifically labeled PROTAC molecules [1].

SPR and BLI Assays

The PEG6 spacer of Biotin-PEG6-NH-Boc provides an extended, flexible linker that minimizes steric hindrance between the biotinylated analyte and the streptavidin-coated sensor surface. This is particularly advantageous for studying protein-protein or protein-small molecule interactions where the binding site is near the surface, leading to more accurate kinetic measurements .

High-Concentration Stocks for HTS

The balanced solubility profile of the PEG6 linker facilitates the preparation of concentrated stock solutions in DMSO or aqueous buffers, which is a prerequisite for HTS campaigns. Unlike longer PEG linkers that may cause precipitation or high viscosity, Biotin-PEG6-NH-Boc can be reliably formulated at concentrations suitable for automated liquid handling systems [2].

Peptide and Protein Biotinylation

The compound is a robust reagent for introducing a biotin tag onto peptides or proteins containing free amines (e.g., lysine residues or N-termini). Following Boc deprotection, the resulting Biotin-PEG6-amine can be further activated or directly coupled to carboxyl groups using standard carbodiimide chemistry, providing a versatile tool for affinity-based detection and purification workflows [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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